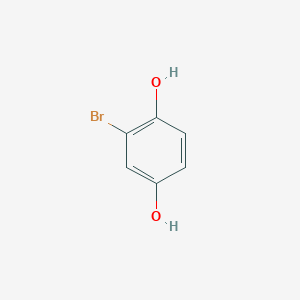![molecular formula C11H21NS2 B146074 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine CAS No. 132344-97-9](/img/structure/B146074.png)
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine, also known as DMCM, is a chemical compound that belongs to the class of thienodiazepines. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Wirkmechanismus
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor site and prevents the binding of GABA, which results in a decrease in the inhibitory neurotransmission. This leads to an increase in neuronal excitability and can cause convulsions and other neurological effects.
Biochemische Und Physiologische Effekte
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and other neurotransmitters in the brain, which can lead to euphoria and addiction. It has also been shown to increase the levels of stress hormones, such as cortisol, which can lead to anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has several advantages as a research tool. It is highly potent and selective, which allows for precise and specific targeting of the GABA-A receptor. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine also has some limitations. It is highly toxic and can cause convulsions and other neurological effects at high doses. It also has a short half-life, which can make it difficult to maintain stable concentrations in experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine. One area of interest is the development of new drugs that target the GABA-A receptor. 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has provided valuable insights into the role of the receptor in various neurological conditions, and further research could lead to the development of new treatments for these conditions. Another area of interest is the study of the long-term effects of 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine on the brain and behavior. It is important to understand the potential risks and benefits of using 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine as a research tool, and further research could help to clarify these issues.
Synthesemethoden
The synthesis of 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine involves the reaction of 2-aminothiophenol with butyraldehyde and methylamine in the presence of a reducing agent. The resulting product is then purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has been widely used in scientific research as a tool to study the GABA-A receptor. It is a potent and selective antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has been used to study the role of the GABA-A receptor in various physiological and pathological conditions, including anxiety, depression, epilepsy, and addiction.
Eigenschaften
CAS-Nummer |
132344-97-9 |
|---|---|
Produktname |
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine |
Molekularformel |
C11H21NS2 |
Molekulargewicht |
231.4 g/mol |
IUPAC-Name |
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine |
InChI |
InChI=1S/C11H21NS2/c1-3-4-7-11-13-9(2)12-8-5-6-10(12)14-11/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
NCUIAOPINFJUBZ-UHFFFAOYSA-N |
SMILES |
CCCCC1SC(N2CCCC2S1)C |
Kanonische SMILES |
CCCCC1SC(N2CCCC2S1)C |
Synonyme |
4H-Pyrrolo2,1-d-1,3,5-dithiazine, 2-butyltetrahydro-4-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




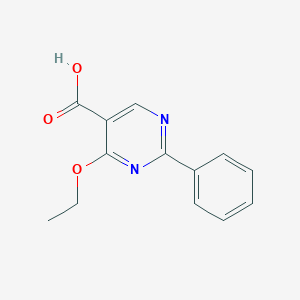

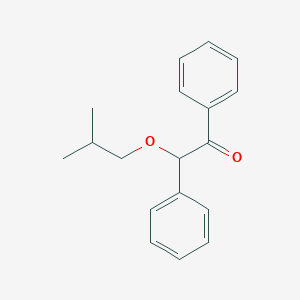
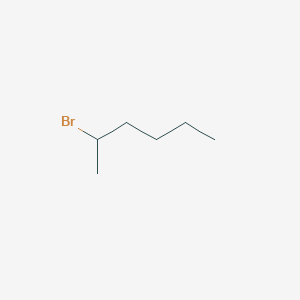
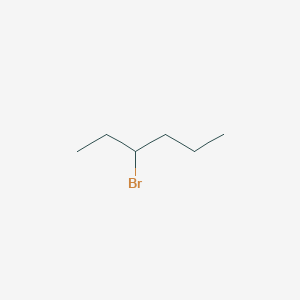
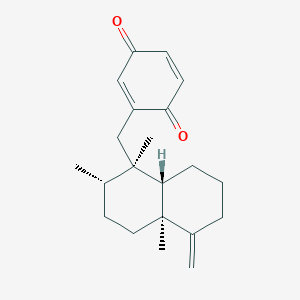

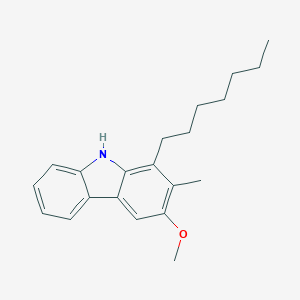

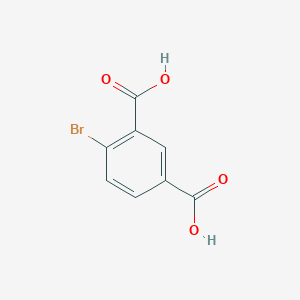
![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)

